molecular formula C13H11FN2O3 B2937083 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 686272-49-1

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B2937083
CAS No.: 686272-49-1
M. Wt: 262.24
InChI Key: NZCWSVNDWPYQNJ-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound of interest in medicinal chemistry and early drug discovery research. It belongs to a class of pyridazinone derivatives that have been identified as key scaffolds in the development of novel therapeutic agents. Scientific literature highlights that small molecules featuring a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl core structure have been investigated as first-in-class inhibitors that target the protein arginine methyltransferase PRMT5 . These inhibitors function by a unique mechanism, competitively binding to the PRMT5 Binding Motif (PBM) interface and disrupting protein-protein interactions, rather than targeting the enzyme's catalytic site . This mechanism is distinct from SAM-competitive inhibitors and is a key area of exploration for potential cancer therapeutics, particularly in MTAP-deleted cancers . As a building block in organic synthesis, this propanoic acid-functionalized pyridazinone offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop new molecular probes. This product is intended For Research Use Only and is not for human or diagnostic use. Researchers are responsible for confirming the product's identity and purity to suit their specific experimental needs.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCWSVNDWPYQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(4-fluorophenyl)-6-oxopyridazine. Finally, the pyridazine derivative undergoes a reaction with bromoacetic acid to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyridazinone Core

Substituent Variations on the Aromatic Ring
  • 6-(2-Methoxyphenyl)pyridazin-3(2H)-one Structure: Pyridazinone with a 2-methoxyphenyl group at position 5. Key Differences: Lacks the propanoic acid chain and the 4-fluorophenyl group. Methoxy substitution alters electronic properties compared to fluorine.
  • 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid Structure: Pyridazinone with a 4-methoxyphenyl group at position 3 and an acetic acid chain. Key Differences: Shorter carboxylic acid chain (acetic vs. propanoic) and methoxy instead of fluoro substitution. Impact: Reduced steric bulk and altered solubility; methoxy groups may decrease metabolic stability compared to fluorine .
  • 3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid (CAS 1225973-06-7) Structure: Pyridazinone with a 2,5-dimethoxyphenyl group and propanoic acid chain. Key Differences: Additional methoxy groups increase electron-donating effects but may hinder target binding due to steric hindrance.
Modifications to the Carboxylic Acid Side Chain
  • 3-{3-[(3-Methylphenyl)carbamoyl]-6-oxopyridazin-1(6H)-yl}propanoic Acid Structure: Pyridazinone with a carbamoyl-linked 3-methylphenyl group and propanoic acid. Key Differences: Carbamoyl spacer introduces hydrogen-bonding capability and rigidity.
  • 3-Cyclopentyl-2-(4-(isoquinolin-5-yloxy)-6-oxopyridazin-1(6H)-yl)propanoic Acid Structure: Pyridazinone with an isoquinoline-5-yloxy group and cyclopentyl-substituted propanoic acid. Key Differences: Bulky isoquinoline and cyclopentyl groups significantly increase molecular weight (379.41 g/mol). Impact: Higher lipophilicity may reduce aqueous solubility but improve membrane penetration .

Bioisosteric Replacements and Heterocyclic Analogs

  • 3-(4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic Acid Structure: Pyrazolo-pyridine core with difluoromethyl and propyl groups. Key Differences: Replacement of pyridazinone with pyrazolo-pyridine alters electron distribution and steric profile. Impact: Potential for unique binding interactions in enzyme inhibition (e.g., HIF-1α targeting) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Fluorophenyl, propanoic acid C₁₃H₁₁FN₂O₃ 262.24 (estimated) Fluorine enhances stability; acidic chain
6-(2-Methoxyphenyl)pyridazin-3(2H)-one 2-Methoxyphenyl C₁₁H₁₀N₂O₂ 218.21 No carboxylic acid; methoxy substitution
3-[3-(2,5-Dimethoxyphenyl)-...propanoic acid 2,5-Dimethoxyphenyl, propanoic acid C₁₅H₁₆N₂O₅ 304.30 Increased lipophilicity
3-Cyclopentyl-2-(4-isoquinolinyl...acid Isoquinoline, cyclopentyl C₂₁H₂₁N₃O₄ 379.41 Bulky substituents; high molecular weight

Table 2: Functional Group Impact

Group Example Compound Biological Implications
Fluorophenyl Target Compound Improved metabolic stability and electronegativity
Carbamoyl linker BB01-1808 Enhanced hydrogen bonding and rigidity
Pyrazolo-pyridine core Compound in Alternative electron-rich scaffold for inhibition

Biological Activity

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H14FN3O3C_{15}H_{14}FN_{3}O_{3}, with a molecular weight of 299.29 g/mol. The compound features a pyridazinone core, which is known for its reactivity and versatility in biological systems.

Pharmacological Properties

The biological activity of this compound has been explored in various contexts, including:

  • Antitumor Activity : Studies have indicated that derivatives of pyridazinone compounds exhibit significant antitumor properties. For instance, similar compounds have shown low micromolar growth inhibitory values against breast and colon cancer cell lines, suggesting that this compound may also possess anticancer potential .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
  • Xanthine Oxidase Inhibition : Some studies suggest that related compounds can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial for treating gout and hyperuricemia .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cell proliferation and inflammation.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth, apoptosis, and immune responses.
  • Gene Expression Regulation : The compound might affect gene expression related to tumor progression or inflammatory responses, thereby modulating the overall cellular environment .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antitumor Studies : A series of fluoro-substituted isoflavones were synthesized and tested for their antitumor activity against various cancer cell lines. These studies revealed significant growth inhibition in sensitive cell lines when treated with these derivatives .
  • Inflammation Models : Research demonstrated that certain pyridazinone derivatives reduced inflammatory markers in animal models, supporting their potential use in treating chronic inflammatory diseases .

Data Summary

PropertyValue
Molecular FormulaC15H14FN3O3
Molecular Weight299.29 g/mol
Biological ActivitiesAntitumor, Anti-inflammatory, Xanthine oxidase inhibition
Mechanisms of ActionEnzyme inhibition, Receptor modulation, Gene expression regulation

Q & A

Q. How do structural modifications influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents (e.g., Cl, Br) replacing the fluorine atom. Compare IC₅₀ values in antimicrobial assays. Fluorine’s electronegativity often enhances membrane permeability .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade target proteins. Assess degradation via Western blot .

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